4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole
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Overview
Description
4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-bromoethylamine hydrobromide with thiourea under specific conditions. The reaction is carried out in an ethanol solution with triethylamine as a base, yielding the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with metabolic pathways, such as those involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
4,5-Dihydro-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-Phenylthiazole: Lacks the dimethyl groups but shares the phenyl substitution, leading to comparable chemical properties.
4,5-Dimethylthiazole: Similar structure but without the phenyl group, affecting its reactivity and applications
Uniqueness: 4,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other thiazole derivatives.
Properties
CAS No. |
5243-91-4 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H13NS/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
DQSPCLCGGPBWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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